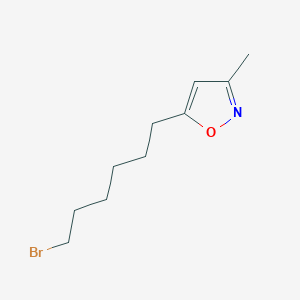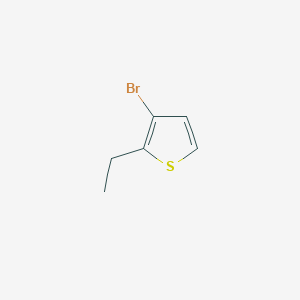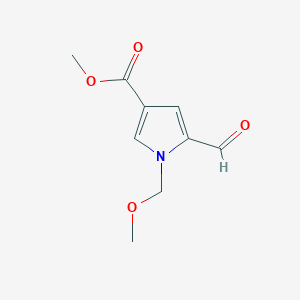
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the pyridine ring, an oxo group at the 2-position, and an ethyl acetate group attached to the nitrogen atom. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE typically involves the bromination of a pyridine derivative followed by esterification. One common method is:
Bromination: Starting with 2-oxopyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Esterification: The brominated product is then reacted with ethyl acetate in the presence of a base such as sodium ethoxide or potassium carbonate to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would yield a hydroxyl derivative.
Aplicaciones Científicas De Investigación
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine atom and oxo group can participate in hydrogen bonding, halogen bonding, or other interactions that modulate the activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (4-chloro-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl (4-fluoro-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with a fluorine atom instead of bromine.
Ethyl (4-iodo-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Propiedades
Fórmula molecular |
C9H10BrNO3 |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
ethyl 2-(4-bromo-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C9H10BrNO3/c1-2-14-9(13)6-11-4-3-7(10)5-8(11)12/h3-5H,2,6H2,1H3 |
Clave InChI |
HGHNFNOPUOLUAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=CC(=CC1=O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl {2-[(6-chloropyrimidin-4-yl)oxy]phenyl}acetate](/img/structure/B8432465.png)

![7-Chloro-2-benzo[b]thiophenecarboxylic acid chloride](/img/structure/B8432484.png)







